molecular formula C10H8F3N5 B5762902 N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B5762902
M. Wt: 255.20 g/mol
InChI Key: AEQDCEOQPMWHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as 'PTI-1', is a small molecule inhibitor that has gained much attention in recent years due to its potential as a therapeutic agent. PTI-1 has been found to inhibit the activity of several protein kinases, which are enzymes that play a key role in various cellular processes. In

Scientific Research Applications

Antitumor Properties

1,3,5-Triazines have been studied for their antitumor properties. Notably, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are used clinically to treat lung, breast, and ovarian cancers. Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and is also active against tumors . Additionally, some 1,3,5-triazines exhibit aromatase inhibitory activity, making them relevant in cancer research .

Chiral Stationary Phases

1,3,5-Triazines find applications as chiral stationary phases. For instance, chiral solvating agents based on 1,3,5-triazines are used to determine enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .

Photophysical Properties and Organic Electronics

The compound’s photophysical properties make it valuable in organic electronics. Specifically:

Metal Complexes and Other Applications

1,3,5-Triazines also find use in various other contexts:

properties

IUPAC Name

2-N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)7-16-8(14)18-9(17-7)15-6-4-2-1-3-5-6/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDCEOQPMWHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641194
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine

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